molecular formula C7H17ClN2O2 B13090296 3-Amino-2-hydroxy-5-methylhexanamide hydrochloride

3-Amino-2-hydroxy-5-methylhexanamide hydrochloride

Cat. No.: B13090296
M. Wt: 196.67 g/mol
InChI Key: SIACCPGMAGFDNW-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxy-5-methylhexanamide hydrochloride is an organic compound with the molecular formula C7H17ClN2O2 It is a derivative of hexanamide and contains both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-hydroxy-5-methylhexanamide hydrochloride typically involves the reaction of 3-amino-2-hydroxy-5-methylhexanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, amidation, and subsequent hydrolysis to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-hydroxy-5-methylhexanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

3-Amino-2-hydroxy-5-methylhexanamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxy-5-methylhexanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-hydroxy-5-methylhexanamide
  • 3-Amino-2-hydroxyhexanamide
  • 3-Amino-2-hydroxy-5-methylpentanamide

Uniqueness

3-Amino-2-hydroxy-5-methylhexanamide hydrochloride is unique due to the presence of both amino and hydroxyl groups, which confer specific chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Properties

Molecular Formula

C7H17ClN2O2

Molecular Weight

196.67 g/mol

IUPAC Name

3-amino-2-hydroxy-5-methylhexanamide;hydrochloride

InChI

InChI=1S/C7H16N2O2.ClH/c1-4(2)3-5(8)6(10)7(9)11;/h4-6,10H,3,8H2,1-2H3,(H2,9,11);1H

InChI Key

SIACCPGMAGFDNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(C(=O)N)O)N.Cl

Origin of Product

United States

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